
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Indole Moiety:
- Starting with a suitable precursor such as 1,2-dimethylindole, the indole ring is formed through cyclization reactions.
- Common reagents: Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like sulfuric acid (H₂SO₄).
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Acylation:
- The indole derivative undergoes acylation to introduce the oxoacetyl group.
- Reagents: Acyl chlorides or anhydrides in the presence of a base like pyridine.
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Piperidine Ring Formation:
- The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
- Reagents: Ammonia or primary amines, often under high-temperature conditions.
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Coupling Reaction:
- The final step involves coupling the indole derivative with the piperidine ring to form the target compound.
- Reagents: Coupling agents like carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.
- Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: The oxoacetyl group can be reduced to a hydroxyl group.
- Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
- Reagents: Nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products:
- Oxidation products: Indole oxides.
- Reduction products: Hydroxy derivatives.
- Substitution products: Amide derivatives with various substituents.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of indole compounds, including 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide, exhibit significant antitumor activity. Specifically, compounds with the indole structure have been shown to target solid tumors such as colorectal and lung cancers.
Biological Activities
Beyond antitumor effects, compounds similar to this compound have been investigated for other biological activities:
- Antiviral Properties : Some studies suggest that indole derivatives can inhibit viral replication, particularly against Flaviviridae family viruses .
- Antimicrobial Effects : Certain analogs have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents .
Case Studies
Several case studies have documented the effectiveness of indole-based compounds in clinical and preclinical settings:
- Colorectal Cancer Study : A study published in the Proceedings of the American Association for Cancer Research highlighted the in vitro and in vivo antitumor effects of similar compounds against colorectal cancer cells, demonstrating significant tumor reduction in treated subjects .
- Antiviral Activity Assessment : Research assessing the antiviral properties of indole derivatives showed promising results against HIV and other viruses, suggesting a broader application in infectious disease treatment .
Mechanism of Action
The mechanism of action of 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide depends on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to its biological effects.
Comparison with Similar Compounds
1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide: Lacks the dimethyl groups on the indole ring.
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate: Ester derivative with different properties.
Uniqueness: 1-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is unique due to the presence of both the dimethylindole and piperidine moieties, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Biological Activity
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety, a piperidine ring, and an acetyl functional group. Its molecular formula is C17H20N2O3, with a molecular weight of approximately 300.35 g/mol. The structural characteristics contribute to its interaction with biological targets.
Research indicates that compounds containing indole and piperidine structures often exhibit diverse biological activities, including:
- Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism often involves modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds display significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
Structural Feature | Modification | Effect on Activity |
---|---|---|
Indole Moiety | Substituents at C3 or C5 | Altered binding affinity to receptors |
Piperidine Ring | Variation in alkyl substituents | Changes in solubility and bioavailability |
Acetyl Group | Replacement with other carbonyls | Impact on receptor interaction |
Biological Activity Data
Recent studies have quantitatively assessed the biological activities of similar compounds. For instance:
- Anticancer Studies : A related indole derivative demonstrated an IC50 value of 12 µM against A549 lung cancer cells, indicating potential effectiveness for further development.
- Antimicrobial Studies : Another study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus for structurally similar compounds.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the anticancer properties of indole-based compounds. The researchers found that introducing specific substituents on the indole ring significantly enhanced cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a publication in Antibiotics, researchers evaluated the antimicrobial efficacy of various indole derivatives. The study highlighted that compounds similar to this compound exhibited broad-spectrum activity, particularly against resistant strains, suggesting a potential role as new antimicrobial agents.
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-15(13-5-3-4-6-14(13)20(11)2)16(22)18(24)21-9-7-12(8-10-21)17(19)23/h3-6,12H,7-10H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLARXJPGCWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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